

Pharmacological properties of JAK05

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JAK05	
Cat. No.:	B15609930	Get Quote

An in-depth analysis of the preclinical data available for **JAK05** reveals its potential as a therapeutic agent for gastric ulcers. This technical guide consolidates the existing data on its pharmacological properties, mechanism of action, and experimental validation, designed for professionals in pharmaceutical research and development.

Compound Overview

- Compound Name: (2S,3S,4S,5S,6S-2-(acetoxymethyl)-6-(4-chlorophenyl)-3-(pyridine-4-yl)5-thioxo-4,5-dihydro-1,2,4-triazol-1-yl tetrahydro-2H-pyran 3,4,5tryltriacetate (JAK05)
- Therapeutic Area: Digestive System Disorders, specifically Stomach Ulcer.[1]
- Development Status: Preclinical.[1]
- Proposed Mechanisms of Action: JAK05 demonstrates anti-ulcer properties through a multifaceted approach including H+/K+ ATPase blockage, inhibition of Helicobacter pylori, reduction of oxidative stress, and suppression of inflammation.[1]

Pharmacological Data

The pharmacological assessment of **JAK05** has been conducted using a combination of in silico, in vitro, and in vivo models.

In Silico & In Vitro Analysis

Computational docking studies were performed to assess the binding affinity of **JAK05** to its putative targets. These were complemented by in vitro assays to determine its antimicrobial

activity against H. pylori.[1]

Parameter	Result	Method
In Silico Binding Score	-8.51 to -21.38 (kcal/mol)	Molecular Docking
In Vitro Activity	Inhibits Helicobacter pylori	Not Specified
Target Affinity	High affinity for selected targets	Not Specified

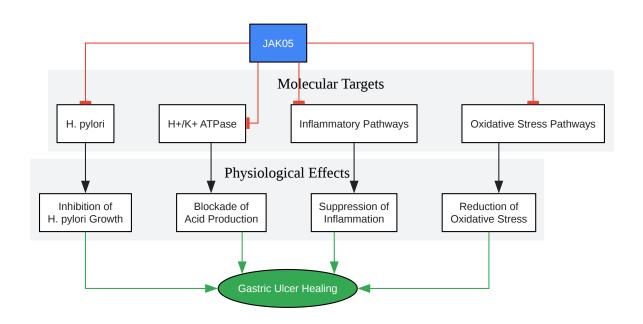
In Vivo Efficacy & Biochemical Effects

In vivo studies on rat models of ethanol-induced gastric ulcers demonstrated significant therapeutic effects. A 40 mg/kg dose of **JAK05** was shown to promote ulcer healing, with efficacy comparable to the standard proton pump inhibitor, omeprazole.[1] The administration of **JAK05** also led to measurable changes in key biomarkers of oxidative stress and inflammation in stomach tissue.[1]

Biomarker	Effect of JAK05 Administration	Model System
Glutathione (GSH)	Increased	Rat Stomach Tissue
Glutathione-S-Transferase (GST)	Increased	Rat Stomach Tissue
Catalase (CAT)	Increased	Rat Stomach Tissue
Nitric Oxide (NO)	Decreased	Rat Stomach Tissue
Lipid Peroxides	Significantly Decreased	Rat Stomach Tissue

Experimental Protocols & Methodologies

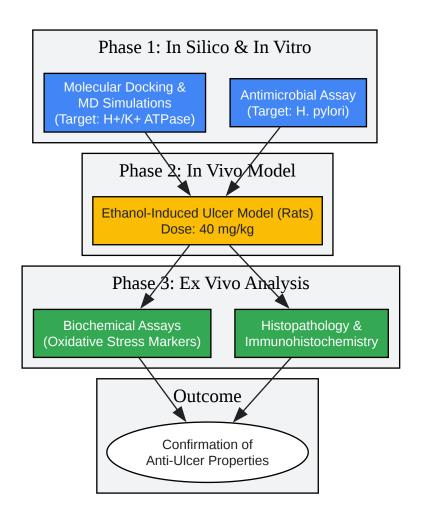
The therapeutic potential of **JAK05** was evaluated using a sequential, multi-modal approach.


• In Silico Analysis: Molecular dynamics simulations were run for 100 ns to confirm the structural stability and stable binding affinity of **JAK05** when bound to H+/K+-ATPase.[1]

- In Vitro Assay: The inhibitory effect of **JAK05** on Helicobacter pylori was confirmed through in vitro testing.[1] The specific assay methodology was not detailed in the available literature.
- In Vivo Animal Model: An ethanol-induced gastric ulcer model in rats was used to confirm the
 anti-ulcer properties of JAK05. The compound was administered at a dose of 40 mg/kg.
 Efficacy was evaluated by assessing the protective effect on the gastric mucosa and
 modulation of acid secretion and fluid volume.[1]
- Biochemical and Histological Analysis: Following the in vivo study, stomach tissues were
 analyzed to quantify levels of oxidative stress markers.[1] Histopathological analysis was
 also performed to observe tissue structure and inflammatory markers, which were confirmed
 with immunohistochemistry and enzyme-linked immunosorbent assay (ELISA).[1]

Visualized Pathways and Workflows Proposed Multi-Target Mechanism of Action

The following diagram illustrates the proposed convergent mechanisms through which **JAK05** exerts its anti-ulcer effects.


Click to download full resolution via product page

Caption: Proposed multi-target mechanism of action for **JAK05**.

Preclinical Evaluation Workflow

The logical flow of the preclinical studies performed on **JAK05** is depicted below, moving from computational analysis to in vivo validation.

Click to download full resolution via product page

Caption: Sequential workflow for the preclinical evaluation of **JAK05**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. JAK05 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Pharmacological properties of JAK05]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609930#pharmacological-properties-of-jak05]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com